Cas no 171815-58-0 (1H-Benzotriazole,1-(1-ethoxy-2-propyn-1-yl)-)

1H-Benzotriazole,1-(1-ethoxy-2-propyn-1-yl)- is a specialized benzotriazole derivative with a propargyl ether functional group. This compound exhibits strong corrosion inhibition properties, particularly for copper and its alloys, due to its ability to form stable protective films on metal surfaces. Its ethoxy-propargyl substituent enhances solubility in organic matrices, making it suitable for use in coatings, lubricants, and polymer stabilizers. The compound also demonstrates thermal stability and resistance to oxidative degradation, ensuring long-term performance in demanding environments. Its dual functionality as a corrosion inhibitor and a stabilizer makes it valuable in industrial applications where metal protection and material longevity are critical.
1H-Benzotriazole,1-(1-ethoxy-2-propyn-1-yl)- structure
171815-58-0 structure
Product Name:1H-Benzotriazole,1-(1-ethoxy-2-propyn-1-yl)-
CAS No:171815-58-0
MF:C11H11N3O
MW:201.224541902542
CID:111410
PubChem ID:329759944
Update Time:2025-05-20

1H-Benzotriazole,1-(1-ethoxy-2-propyn-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzotriazole,1-(1-ethoxy-2-propyn-1-yl)-
    • 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole
    • 1-(1-ethoxyprop-2-ynyl)benzotriazole
    • 1H-Benzotriazole,1-(1-ethoxy-2-propynyl)- (9CI)
    • AC1MV8RD
    • AG-E-21122
    • CTK4D4051
    • 171815-58-0
    • 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole, 97%
    • 1-(1-Ethoxyprop-2-yn-1-yl)-1h-benzo[d][1,2,3]triazole
    • SCHEMBL2491837
    • DTXSID70395617
    • MDL: MFCD00965948
    • Inchi: 1S/C11H11N3O/c1-3-11(15-4-2)14-10-8-6-5-7-9(10)12-13-14/h1,5-8,11H,4H2,2H3
    • InChI Key: AWZFBWSBIRBMNW-UHFFFAOYSA-N
    • SMILES: O(CC)C(C#C)N1C2C=CC=CC=2N=N1

Computed Properties

  • Exact Mass: 201.09033
  • Monoisotopic Mass: 201.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 39.9Ų

Experimental Properties

  • PSA: 39.94

1H-Benzotriazole,1-(1-ethoxy-2-propyn-1-yl)- Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

1H-Benzotriazole,1-(1-ethoxy-2-propyn-1-yl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
642584-250MG
1H-Benzotriazole,1-(1-ethoxy-2-propyn-1-yl)-
171815-58-0 97%
250MG
818.32 2021-05-17

Additional information on 1H-Benzotriazole,1-(1-ethoxy-2-propyn-1-yl)-

1H-Benzotriazole, 1-(1-ethoxy-2-propyn-1-yl)

1H-Benzotriazole, 1-(1-ethoxy-2-propyn-1-yl) is a versatile compound with the CAS number 171815-58-0. This compound belongs to the class of benzotriazoles, which are widely recognized for their applications in various fields, including materials science, electronics, and pharmaceuticals. The structure of this compound features a benzotriazole ring substituted with an ethoxypropargyl group, which imparts unique chemical and physical properties.

The synthesis of benzotriazoles has been extensively studied, with researchers exploring various methods to optimize yield and purity. Recent advancements in catalytic systems and green chemistry have enabled the synthesis of benzotriazole derivatives with improved efficiency. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality. This approach is particularly beneficial for compounds like 1H-benzotriazole, 1-(1-ethoxy-2-propyn-1-yl), where precise control over substitution patterns is critical.

One of the most notable applications of benzotriazoles is in the field of organic electronics. The ability of these compounds to act as electron transport materials has made them valuable in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that substituting the benzotriazole ring with electron-withdrawing groups can enhance charge transport properties. In this context, 1H-benzotriazole, 1-(1-ethoxy-2-propyn-1-yl) has shown promise as a potential candidate for improving device performance due to its unique electronic configuration.

In addition to electronic applications, benzotriazoles are also being explored for their potential in biomedicine. Researchers have investigated their anti-inflammatory and antioxidant properties, which could lead to novel therapeutic agents. For example, studies have shown that certain benzotriazole derivatives exhibit selective inhibition against specific enzymes involved in inflammatory pathways. While 1H-benzotriazole, 1-(1-ethoxy-2-propyn-1-yl) has not yet been extensively studied in this context, its structural features suggest it may possess similar bioactive properties.

The environmental impact of synthetic compounds is a growing concern in modern chemistry. To address this, scientists are increasingly focusing on developing sustainable synthetic routes and assessing the eco-friendliness of chemical products. In this regard, benzotriazoles like 1H-benzotriazole, 1-(1-ethoxy-2-propyn-1-yli) are being evaluated for their biodegradability and potential toxicity. Preliminary studies indicate that certain derivatives exhibit low toxicity profiles, making them suitable for applications where environmental safety is a priority.

From a structural perspective, the ethoxypropargyl substituent on the benzotriazole ring introduces interesting reactivity and functionalization opportunities. This group can undergo various transformations, such as propargylation reactions or cyclization processes, enabling further diversification of the compound's properties. Researchers have exploited these reactivity patterns to develop new materials with tailored functionalities for niche applications.

In summary, benzotriazoles, including CAS No: 171815580, represent a class of compounds with diverse applications across multiple disciplines. The specific structure of benzotriazolone, such as its ethoxypropargyl substitution pattern, contributes to its unique chemical behavior and potential utility in advanced materials and biomedical research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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